REACTION_SMILES
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[CH2:13]([SiH:14]([CH2:15][CH3:16])[CH2:17][CH3:18])[CH3:19].[F:20][C:21]([F:22])([F:23])[C:24]([OH:25])=[O:26].[nH:1]1[cH:2][c:3]([C:10]([CH3:11])=[O:12])[c:4]2[c:5]1[n:6][cH:7][cH:8][cH:9]2>>[nH:1]1[cH:2][c:3]([CH2:10][CH3:11])[c:4]2[c:5]1[n:6][cH:7][cH:8][cH:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[SiH](CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1c[nH]c2ncccc12
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Name
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Type
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product
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Smiles
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CCc1c[nH]c2ncccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |